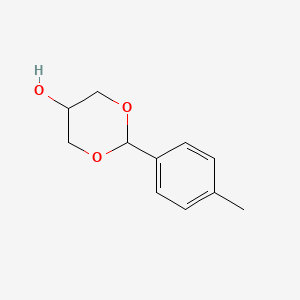
2-(4-Methylphenyl)-1,3-dioxan-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-1, 3-dioxan-5-ol belongs to the class of organic compounds known as toluenes. Toluenes are compounds containing a benzene ring which bears a methane group. 2-(4-Methylphenyl)-1, 3-dioxan-5-ol is soluble (in water) and a very weakly acidic compound (based on its pKa).
科学的研究の応用
Pharmaceutical Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to 2-(4-Methylphenyl)-1,3-dioxan-5-ol. For instance, certain synthesized compounds demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness was evaluated using Minimum Inhibitory Concentration (MIC) methods, with promising results indicating potential for development as antimicrobial agents .
2. Anticancer Properties
The compound has also shown potential in anticancer research. In vitro studies have assessed its cytotoxic effects on cancer cell lines such as HeLa and A549. The selectivity index (SI) values obtained suggest that some derivatives exhibit a favorable therapeutic profile, selectively targeting cancer cells while sparing normal cells .
Analytical Applications
1. High-Performance Liquid Chromatography (HPLC)
this compound can be effectively analyzed using reverse-phase HPLC methods. This technique allows for the separation and quantification of the compound in various mixtures, making it useful for quality control in pharmaceutical formulations .
Material Science Applications
1. Controlled Release Systems
Research indicates that compounds similar to this compound can be utilized in controlled release systems for active substances. This application is particularly relevant in drug delivery systems where precise control over the release rate of therapeutic agents is crucial .
Summary of Findings
The following table summarizes key findings on the applications of this compound:
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized derivatives demonstrated that some compounds exhibited MIC values as low as 12.4 μM against E. coli, indicating strong antibacterial activity. The study also highlighted that structural modifications significantly impacted efficacy against different microbial strains.
Case Study 2: Cytotoxicity in Cancer Research
In another investigation focusing on anticancer properties, several derivatives were tested against HeLa and A549 cell lines. The results showed IC₅₀ values ranging from 15.7 to 30.5 μM, with selectivity indices indicating a lower toxicity profile towards normal human fibroblasts compared to cancer cells.
特性
CAS番号 |
4757-23-7 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC名 |
2-(4-methylphenyl)-1,3-dioxan-5-ol |
InChI |
InChI=1S/C11H14O3/c1-8-2-4-9(5-3-8)11-13-6-10(12)7-14-11/h2-5,10-12H,6-7H2,1H3 |
InChIキー |
IIDQVIGMKXQUDM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2OCC(CO2)O |
正規SMILES |
CC1=CC=C(C=C1)C2OCC(CO2)O |
Key on ui other cas no. |
4757-23-7 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















